Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core linked to a thiazole ring via an acetamido group. The thiazole moiety is further substituted with a 2-oxo-1,2-dihydropyridine-3-carboxamido group, while the piperidine nitrogen is functionalized with an ethyl carboxylate.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-2-29-19(28)24-8-5-12(6-9-24)21-15(25)10-13-11-30-18(22-13)23-17(27)14-4-3-7-20-16(14)26/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H,20,26)(H,21,25)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDMNFJLURDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Dihydropyridine moiety : Known for various pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Piperidine structure : Common in many bioactive compounds.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole and dihydropyridine rings have shown effectiveness against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 5a | 0.30 μg/mL | Escherichia coli |
| 10 | 0.15 μg/mL | Candida albicans |
These findings indicate a promising potential for the compound in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines:
- Mechanism of Action : Compounds may inhibit key signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
A study reported that a related compound exhibited a significant reduction in cell viability at concentrations as low as 5 μM in MCF-7 cells, suggesting potential therapeutic applications for breast cancer treatment .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. The ability to scavenge free radicals can reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research indicates that compounds with similar structures can exhibit high antioxidant activity, measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl):
| Compound | IC50 (μg/mL) | Assay Type |
|---|---|---|
| 7b | 12.5 | DPPH |
| 5a | 15.0 | DPPH |
| 10 | 10.0 | ABTS |
The results suggest that these compounds could be beneficial in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related conditions .
Scientific Research Applications
Molecular Formula
- C : 20
- H : 24
- N : 6
- O : 4
- S : 2
Structural Features
The compound's structure is characterized by:
- A piperidine ring that enhances its interaction with biological targets.
- A thiazole group known for its role in various pharmacological activities.
- A dihydropyridine component that is often associated with cardiovascular and neuroprotective effects.
Biological Activities
Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate has been studied for several biological activities:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is hypothesized to involve inhibition of key metabolic enzymes in pathogens .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms. Specific pathways targeted by the compound are still under investigation .
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes involved in disease processes. The interactions with these enzymes could lead to therapeutic effects in conditions such as cancer and infectious diseases .
Reaction Conditions
The synthesis often requires careful control of temperature, pH, and reaction time to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, this compound was shown to reduce cell viability significantly in breast cancer cells. Mechanistic studies suggested that this effect may be mediated through apoptosis pathways .
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
Functional Implications
- In contrast, the carboxamido group in the target compound could improve hydrogen-bonding interactions with biological targets.
- Synthetic Accessibility: The target compound’s thiazole and dihydropyridine motifs are synthetically modular, allowing for derivatization, whereas Compound A’s fused pyrido-pyrimidinone system may require more complex synthesis.
Research Findings and Methodological Considerations
Structural Elucidation Techniques
Both compounds require advanced spectroscopic methods for characterization. For example:
- NMR Spectroscopy : Used to resolve piperidine, thiazole, and carboxamido proton environments, as demonstrated in the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside .
Challenges in Comparative Analysis
- Data Gaps : Pharmacokinetic or target-binding data for the compound are absent in the provided evidence, limiting functional comparisons.
- Structural Complexity : The piperidine-thiazole-dihydropyridine scaffold introduces conformational flexibility, complicating crystallographic studies compared to rigid fused-ring systems like Compound A.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization reactions, as demonstrated in analogous heterocyclic systems. For example, a Biginelli reaction (one-pot condensation of aldehydes, thioureas, and β-ketoesters) followed by cyclization with nucleophiles like 3-amino-5-methylisoxazole can yield structurally similar fused pyrimidine-quinolinone derivatives . Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and piperidine moiety (δ 1.2–3.5 ppm for aliphatic protons).
- HRMS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases, as per pharmacopeial protocols for related heterocycles .
Q. What experimental conditions are critical for ensuring compound stability during storage?
- Methodological Answer : Stability studies should be conducted under controlled conditions:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the ester/carboxamide groups.
- Solubility : Pre-dissolve in DMSO for biological assays, but avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
- Methodological Answer : Employ statistical design of experiments (DoE) to identify critical parameters:
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear interactions and predict optimal conditions (e.g., 100°C, 10 mol% p-TsOH, ethanol solvent) . Validate predictions with small-scale trials before scaling up.
Q. What computational strategies are effective for predicting the compound’s reactivity or biological targets?
- Methodological Answer : Integrate quantum chemical calculations and machine learning:
- Reaction Path Search : Use density functional theory (DFT) to simulate transition states and intermediates, as applied in the ICReDD framework for reaction design .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, prioritizing binding poses with the lowest ΔG values.
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., BBB permeability) to guide in vitro testing .
Q. How should contradictory data in biological assay results be analyzed?
- Methodological Answer : Implement a systematic validation workflow:
- Replicate Experiments : Conduct triplicate assays under identical conditions (e.g., cell viability assays with ±5% CO₂ control).
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Error Source Analysis : Use ANOVA to identify outliers caused by instrumental variability or compound degradation .
Q. What methodologies are recommended for studying the compound’s metabolic pathways?
- Methodological Answer : Combine in vitro and in silico approaches:
- Liver Microsome Assays : Incubate with NADPH-regenerating systems and analyze metabolites via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess isoform-specific interactions .
- Metabolite Prediction : Software like Meteor (Lhasa Limited) can generate plausible metabolic trees for prioritization .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
